molecular formula C13H17N3O5S B14004563 S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate CAS No. 4665-24-1

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

Cat. No.: B14004563
CAS No.: 4665-24-1
M. Wt: 327.36 g/mol
InChI Key: NEHKDFZUCXYFLB-UHFFFAOYSA-N
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Description

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C13H17N3O5S and a molecular weight of 327.3562 g/mol . This compound is known for its unique structural features, which include a dinitrophenyl group and a carbamothioate moiety. It has various applications in scientific research and industry.

Preparation Methods

The synthesis of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves multiple steps, typically starting with the preparation of the dinitrophenyl intermediate. The synthetic route often includes nitration reactions to introduce nitro groups onto the phenyl ring, followed by the introduction of the butan-2-yl group. The final step involves the formation of the carbamothioate moiety through a reaction with N,N-dimethylcarbamothioic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbamothioate moiety may also play a role in its biological activity by interacting with specific pathways.

Comparison with Similar Compounds

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate can be compared with other similar compounds, such as:

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylthiocarbamate: Contains a thiocarbamate group, which may result in different chemical and biological properties.

    S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamoyl chloride: Features a carbamoyl chloride group, which can be used for further chemical modifications.

Properties

CAS No.

4665-24-1

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3

InChI Key

NEHKDFZUCXYFLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C

Origin of Product

United States

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